molecular formula C17H17N3O4S B4986962 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}benzamide

2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}benzamide

Cat. No. B4986962
M. Wt: 359.4 g/mol
InChI Key: AZOXDBZMOAPQHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar sulfonamide derivatives involves reactions between specific sulfonyl chlorides and amine groups under controlled conditions, leading to the formation of sulfonamide bonds. These reactions are crucial for creating a diverse range of compounds, including those with potential anti-HIV activity as demonstrated by Selvam et al. (2001), which outlines a synthesis method involving isatin derivatives and sulphadimidine to produce compounds with confirmed structures through IR, (1)H NMR, and elemental analysis (Selvam, Chandramohan, De Clercq, Witvrouw, & Pannecouque, 2001).

Molecular Structure Analysis

The elucidation of molecular structures often involves spectroscopic techniques such as NMR and IR, coupled with elemental analysis. Geetha et al. (2019) utilized such methods to confirm the structure of a compound similar to the one of interest, emphasizing the importance of these techniques in understanding the molecular framework and interactions within these molecules (Geetha et al., 2019).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, including nucleophilic substitution and cyclization, which are pivotal in modifying their structure and enhancing their biological activities. Research by Kobayashi et al. (2013) on cyclization reactions of isothiocyanato derivatives highlights the versatility of these compounds in forming novel structures through efficient one-pot methods (Kobayashi, Kobayashi, & Ezaki, 2013).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility and crystalline structure, are crucial for their application and effectiveness. Techniques like X-ray diffraction and solubility tests provide essential information about the crystallinity, molecular packing, and water solubility, which are significant for the compound's bioavailability and therapeutic efficacy.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, define the potential of sulfonamide compounds in various applications. Studies on the inhibition of carbonic anhydrase by sulfonamide derivatives, as reported by Ulus et al. (2013), exemplify the importance of understanding these chemical properties for designing molecules with desired biological activities (Ulus et al., 2013).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, some of indolinylmethyl sulfonamides showed a strong affinity for RCAR/(PYR/PYL) receptor proteins in wheat . The binding affinity of several their representatives was at the same level or even better than that of the essential plant hormone abscisic acid (ABA) .

properties

IUPAC Name

2-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-11(21)20-9-8-12-10-13(6-7-16(12)20)25(23,24)19-15-5-3-2-4-14(15)17(18)22/h2-7,10,19H,8-9H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOXDBZMOAPQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-acetyl-2,3-dihydro-1H-indole-5-sulfonamido)benzamide

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